2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to a quinoline ring system, which is further substituted with carboxylic acid and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1h-imidazol-1-yl)-6-methylpyrimidin-4-yl]-d-prolinamide, has been found to target nitric oxide synthase, inducible . This enzyme plays a crucial role in generating nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
Compounds with similar structures have been reported to interact with their targets and cause changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, which is then coupled with a quinoline precursor. The key steps include:
Formation of Benzodioxole Moiety: The benzodioxole ring is synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Coupling with Quinoline Precursor: The benzodioxole intermediate is then coupled with a quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
6,8-Dimethylquinoline-4-carboxylic acid: Lacks the benzodioxole moiety, which may influence its electronic properties and biological activity.
2-(1,3-Benzodioxol-5-yl)quinoline-4-carboxylic acid: Lacks the methyl groups, which can alter its steric and electronic characteristics.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to the combination of the benzodioxole moiety, quinoline ring, and carboxylic acid group. This unique structure imparts specific electronic properties, making it suitable for applications in organic electronics and medicinal chemistry. The presence of methyl groups further enhances its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIDPYKNVAVDHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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